1-(4-Fluorophenyl)-3-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea
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Overview
Description
This compound is a derivative of dibenzo[b,f][1,4]oxazepine . It is not intended for human or veterinary use, but for research purposes only. The molecular formula is C22H18FN3O3 and the molecular weight is 391.402.
Synthesis Analysis
The synthesis of this compound involves complex chemical reactions . The exact methods of synthesis are not provided in the available resources.Molecular Structure Analysis
The molecular structure of this compound is based on the dibenzo[b,f][1,4]oxazepine skeleton . It has a fluorophenyl group, a methyl group, and a urea group attached to the dibenzo[b,f][1,4]oxazepine ring.Scientific Research Applications
Synthesis Techniques and Material Development
Solid Support Synthesis of Dibenzoxazepin Derivatives : Research highlights efficient assembly methods for dibenzoxazepin derivatives, utilizing the SNAr methodology for the synthesis of compounds with high purity, showcasing the compound's relevance in material science and chemical synthesis processes (Ouyang et al., 1999).
Polyureas Development : Investigations into new polyureas based on aminophenylurazole derivatives demonstrate the compound's utility in the development of novel materials with specific physical and structural properties, emphasizing its potential in polymer science (Mallakpour & Raheno, 2003).
Chemical Synthesis and Characterization
Novel Synthetic Approaches : The compound's framework has been utilized in creating analogs of antipsychotic and antidepressant drugs, with innovative synthetic routes enhancing its practical application in medicinal chemistry (Zaware & Ohlmeyer, 2014).
Characterization and Synthesis of Fluorinated Derivatives : Fluorinated derivatives of benzothiazoles, sharing structural similarities with the compound , exhibit potent cytotoxic properties in vitro, suggesting the compound's significance in the development of new therapeutics (Hutchinson et al., 2001).
Biomedical Research Potential
Neuroleptic Properties of Dibenzo[b,f]-oxazepines : The compound's structural class has been investigated for its neuroleptic properties, offering insights into potential psychiatric and neurological applications through synthesis and pharmacological evaluation (Hunziker et al., 1967).
Antagonist Activity for Neuropeptide S : Compounds structurally related to 1-(4-Fluorophenyl)-3-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea have been examined for their antagonist activity against Neuropeptide S, revealing their potential in the study of neuropsychiatric disorders (Zhang et al., 2008).
Mechanism of Action
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3O3/c1-25-17-4-2-3-5-19(17)28-18-11-10-15(12-16(18)20(25)26)24-21(27)23-14-8-6-13(22)7-9-14/h2-12H,1H3,(H2,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBRWPIXIZNJORN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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